molecular formula C16H18N2O2S B3363288 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018288-51-1

2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B3363288
CAS No.: 1018288-51-1
M. Wt: 302.4 g/mol
InChI Key: NFHQLSIRHVVGPN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules, and a sulfonyl group attached to a methylphenyl ring, contributing to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydroisoquinoline intermediate reacts with a sulfonyl chloride in the presence of a base to form the desired sulfonylated product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine apart is its tetrahydroisoquinoline core, which is less common than the indole core in similar compounds. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-2-6-16(7-3-12)21(19,20)18-9-8-13-4-5-15(17)10-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHQLSIRHVVGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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